1-Cyclopropylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

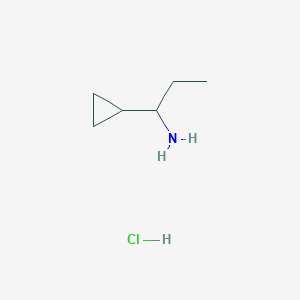

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLAWBZUWUSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-Cyclopropylpropan-1-amine HCl

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine HCl

Foreword: A Molecule-Centric Approach to Preformulation

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's intrinsic physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, stable manufacturing, and predictable in vivo performance are built. This guide provides an in-depth analysis of 1-Cyclopropylpropan-1-amine hydrochloride, a molecule of interest for its unique structural motifs. Our focus extends beyond a simple recitation of data; we aim to elucidate the causal relationships between these properties and their implications for pharmaceutical development. As such, this document is structured to guide researchers and scientists through the critical evaluation process, from fundamental identity to complex solid-state behaviors, providing both the "what" and the "why" at each stage.

Molecular Identity and Core Characteristics

The initial phase of characterization involves confirming the identity and fundamental properties of the active pharmaceutical ingredient (API). These data serve as the primary reference points for all subsequent analyses. 1-Cyclopropylpropan-1-amine HCl is the hydrochloride salt of the primary amine 1-Cyclopropylpropan-1-amine. The salt formation is a common strategy to enhance the solubility and stability of basic compounds.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.63 g/mol | [1] |

| CAS Number | 677743-70-3 | [1] |

| Canonical SMILES | CCC(C1CC1)N.Cl | [1] |

| Parent Compound | 1-Cyclopropylpropan-1-amine (C₆H₁₃N, MW: 99.17 g/mol ) | [2] |

Caption: 2D molecular structure of 1-Cyclopropylpropan-1-amine HCl.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, the negative logarithm of the acid dissociation constant, is arguably one of the most critical physicochemical parameters for an ionizable drug substance. It governs the extent of ionization at any given pH, which directly influences solubility, absorption, distribution, and excretion. For a primary amine salt like 1-Cyclopropylpropan-1-amine HCl, the pKa refers to the equilibrium between the protonated (ammonium ion) and the neutral (free amine) forms. This equilibrium is fundamental to predicting how the drug will behave in the varying pH environments of the gastrointestinal tract and bloodstream.

Causality and Significance in Drug Development:

-

Solubility: The protonated, ionized form is significantly more water-soluble than the neutral, free base form. Knowing the pKa allows formulators to predict the pH at which the compound will precipitate and to design formulations (e.g., buffered solutions) that maintain solubility.

-

Absorption: Drug absorption across biological membranes, which are lipidic in nature, is typically favored for the neutral, more lipophilic species. The pKa, in conjunction with the Henderson-Hasselbalch equation, allows for the calculation of the percentage of the neutral form at the physiological pH of the small intestine (approx. 6.5-7.5), providing a first-pass estimation of its potential for oral absorption. [3]* Drug-Drug Interactions: Changes in gastric or intestinal pH, potentially caused by co-administered drugs (e.g., proton pump inhibitors), can alter the ionization state and, consequently, the absorption profile of a pH-sensitive drug.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds. [3]The process involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 20-40 µmoles of 1-Cyclopropylpropan-1-amine HCl and dissolve it in a known volume (e.g., 50 mL) of a slightly acidified, degassed water. A co-solvent like methanol (e.g., 10% v/v) may be used if the free base has low aqueous solubility. [3]2. Titration: Place the solution in a thermostatted vessel (e.g., at 25 °C) and begin titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. A calibrated pH meter with a suitable electrode is essential.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve. It corresponds to the pH at which half of the amine has been neutralized (i.e., the midpoint of the buffer region). More sophisticated analysis involves plotting the first or second derivative of the curve to pinpoint the equivalence point, from which the half-equivalence point (and thus the pKa) can be accurately calculated. [4]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: Represents the ratio of the concentration of the neutral species of a compound in a biphasic system (typically octanol and water) at equilibrium. It is an intrinsic property of the molecule.

-

LogD: Represents the ratio of the sum of the concentrations of all species (ionized and neutral) of a compound between octanol and water at a specific pH. For an ionizable compound, LogD is pH-dependent and is the more physiologically relevant parameter. [5]

Causality and Significance in Drug Development:

-

Membrane Permeability: A drug must cross lipid cell membranes to be absorbed and distributed. Higher lipophilicity generally leads to better permeability.

-

Aqueous Solubility: Conversely, very high lipophilicity (high LogP/LogD) often corresponds to poor aqueous solubility, creating formulation challenges.

-

Pharmacokinetic Profile: Lipophilicity influences protein binding, volume of distribution, and metabolic clearance. An optimal LogD range (often cited as 1-3 for orally absorbed drugs) is sought to balance solubility and permeability for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. [6]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the traditional and most direct way to measure the distribution coefficient. The LogD at pH 7.4 is particularly relevant as it mimics the pH of blood plasma.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the layers to separate. This minimizes volume changes during the experiment. [7]2. Partitioning: Prepare a stock solution of 1-Cyclopropylpropan-1-amine HCl in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a glass vial.

-

Equilibration: Cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. [7][8]5. Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Shake-flask workflow for experimental LogD determination.

Solid-State Properties: The Foundation of Stability and Manufacturability

For a crystalline solid like 1-Cyclopropylpropan-1-amine HCl, the solid-state properties are paramount. They dictate the material's stability, handling, and processing characteristics, which can have profound effects on the final drug product's quality and performance.

Melting Point

The melting point is a fundamental thermal property used for identification and as an indicator of purity. A sharp melting point typically signifies a pure, crystalline compound. For drug development, it also provides an initial indication of the material's thermal stability.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [9]For a hydrochloride salt, which can be inherently hygroscopic, this is a critical parameter to evaluate. [10] Causality and Significance in Drug Development:

-

Physical Stability: Moisture uptake can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, or changes in crystal form (polymorphic transformation). []* Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, reducing the shelf-life of the API. [10]* Manufacturing and Handling: Highly hygroscopic materials can be difficult to handle and process, requiring controlled low-humidity environments, which increases manufacturing costs. []* Dosage Form Performance: Changes in the physical state of the API due to moisture can alter dissolution rates and, consequently, bioavailability.

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

GSA is a precise method to quantify moisture sorption and desorption, providing a detailed hygroscopicity profile.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the API (e.g., 5-10 mg) onto the microbalance of a dynamic vapor sorption (DVS) instrument.

-

Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the initial dry weight.

-

Sorption/Desorption Cycle: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it equilibrates.

-

Desorption: After reaching the maximum RH, the process is reversed, decreasing the RH stepwise back to 0% to measure moisture loss.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The material can then be classified according to established criteria, such as those from the European Pharmacopoeia. [12]

Hygroscopicity Class (Ph. Eur.) Weight Gain (at 25°C / 80% RH) Non-hygroscopic < 0.2% Slightly hygroscopic ≥ 0.2% and < 2% Hygroscopic ≥ 2% and < 15% Very hygroscopic ≥ 15% | Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from European Pharmacopoeia guidelines. [12]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. [13]Different polymorphs of the same compound are chemically identical but are distinct solid-state forms with different physical properties.

Causality and Significance in Drug Development:

-

Bioavailability: Different polymorphs can have significantly different solubilities and dissolution rates. The appearance of a less soluble, more stable polymorph during storage or manufacturing can lead to a dramatic decrease in bioavailability, as famously occurred with the HIV drug Ritonavir. [14]* Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable. Metastable forms can convert to the stable form over time, altering the drug product's properties. [15]* Intellectual Property: Different polymorphic forms can be separately patented, making a thorough polymorph screen essential for both innovator and generic drug companies. []

Workflow: Polymorph Screening

A polymorph screen is an exhaustive experimental search designed to discover as many crystalline forms of a compound as possible by crystallizing it under a wide range of conditions.

Caption: A comprehensive polymorph screening and selection workflow.

The primary analytical technique for identifying different crystalline forms is X-Ray Powder Diffraction (XRPD), as each polymorph will produce a unique diffraction pattern. [14]Thermal methods like DSC are used to identify melting points and phase transitions between forms.

Conclusion: Synthesizing a Comprehensive Preformulation Profile

The are interconnected and collectively define its "developability." A low aqueous solubility can be rationalized by its LogD, while its pH-dependent solubility is dictated by its pKa. The stability of the solid form hinges on its hygroscopicity and the identification of the most stable polymorph. This guide has outlined the critical parameters and provided robust, validated methodologies for their determination. By systematically investigating these properties, researchers and drug development professionals can mitigate risks, optimize formulation strategies, and build a solid foundation for a successful therapeutic product.

References

- 1. achmem.com [achmem.com]

- 2. 1-Cyclopropylpropan-1-amine | C6H13N | CID 3985879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 8. agilent.com [agilent.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Polymorphic Screening - Polymorph Screening [dalton.com]

An In-depth Technical Guide to 1-Cyclopropylpropan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclopropylamines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained moieties has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclopropyl group has garnered significant attention for its unique stereoelectronic properties. 1-Cyclopropylpropan-1-amine hydrochloride, a key building block, embodies the advantageous features of this structural motif. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications as a critical intermediate in the development of novel therapeutics. As a primary amine, it serves as a versatile handle for the introduction of the cyclopropylpropyl pharmacophore, a group that can profoundly influence a molecule's potency, metabolic stability, and target engagement. This guide is intended to be a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in aqueous reaction media.

| Property | Value | Source |

| CAS Number | 677743-70-3 | Achmem |

| Molecular Formula | C₆H₁₄ClN | Achmem |

| Molecular Weight | 135.63 g/mol | Achmem |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | PubChem[1] |

| Synonyms | (1-Cyclopropylpropyl)amine hydrochloride | PubChem[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | General knowledge of amine hydrochlorides |

| Melting Point | Not precisely reported, but expected to be a crystalline solid with a defined melting point. | Inferred from related compounds |

| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |

Synthesis of this compound: A Detailed Protocol

The most direct and scalable approach to the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 1-cyclopropylpropan-1-one. This method is widely employed in medicinal chemistry for its operational simplicity and the ready availability of the starting materials.

Diagram of the Synthetic Workflow

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is adapted from a well-established procedure for a structurally similar compound, 1-cyclopropyl-2-methylpropylamine.[2]

Materials:

-

1-Cyclopropylpropan-1-one

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

1 M Potassium hydroxide solution

-

20% Sodium hydroxide solution

-

Ethyl acetate

-

1.25 M Ethanolic HCl solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-cyclopropylpropan-1-one (1 equivalent) in methanol. To this solution, add ammonium acetate (2.5 equivalents) and stir at room temperature for 5-10 minutes.

-

Reduction: Carefully add sodium cyanoborohydride (3 equivalents) portion-wise to the reaction mixture. Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Extraction: Upon completion of the reaction, add 1 M potassium hydroxide solution and stir for 10 minutes. Subsequently, add 20% sodium hydroxide solution to basify the mixture. Extract the aqueous layer with ethyl acetate.

-

Acidification and Isolation of the Free Amine: Acidify the combined organic phases with hydrochloric acid. Separate the aqueous phase and, after the addition of fresh ethyl acetate, basify with sodium hydroxide solution with cooling. Extract the product into the ethyl acetate layers.

-

Drying and Salt Formation: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and cool the filtrate. Add a 1.25 M solution of ethanolic HCl with cooling.

-

Final Product Isolation: Stir the mixture for 30 minutes to allow for the precipitation of the hydrochloride salt. Remove the solvent under reduced pressure to yield this compound. The structure of the final product should be confirmed by NMR spectroscopy.

The Role of this compound in Drug Development

The cyclopropyl moiety is a highly valued structural element in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological properties. Several recent patent applications highlight the increasing interest in cyclopropylamine derivatives for the preparation of biologically active compounds.[3]

Diagram of the Impact of the Cyclopropyl Group on Drug Properties

Caption: Key advantages of incorporating a cyclopropyl moiety in drug design.

The rigid nature of the cyclopropane ring can lock the conformation of a molecule, leading to a more favorable entropic contribution to binding affinity. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, which can render the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

While specific drugs containing the 1-cyclopropylpropan-1-amine fragment are not yet on the market, numerous patents describe its use as an intermediate in the synthesis of a wide range of therapeutic agents, including antivirals, and inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show a complex multiplet for the cyclopropyl protons, a triplet for the methyl group of the propyl chain, a multiplet for the methylene group of the propyl chain, and a multiplet for the methine proton adjacent to the amine. The amine protons will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum should display distinct signals for the methine and methylene carbons of the cyclopropyl ring, as well as signals for the three carbons of the propyl chain. |

| Mass Spec. | The mass spectrum of the free base (obtained after neutralization) would show a molecular ion peak corresponding to its molecular weight. |

Chromatographic Methods

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for assessing the purity of the free amine. Derivatization may be necessary to improve peak shape and reduce tailing.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable ion-pairing agent can be used to analyze the hydrochloride salt. A UV detector may be of limited use due to the lack of a strong chromophore, so an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate. A simple and sensitive ion chromatography method has been developed for the determination of the related compound, cyclopropylamine, in pharmaceutical drug substances.[4]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. The free amine is a flammable liquid and can cause severe skin burns and eye damage.[1] The hydrochloride salt is expected to be a skin and eye irritant.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features, conferred by the cyclopropyl ring, offer a powerful strategy for optimizing the properties of drug candidates. The synthetic route via reductive amination is robust and scalable, making this compound readily accessible for a wide range of applications. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound is set to increase.

References

- 1. 1-Cyclopropylpropan-1-amine | C6H13N | CID 3985879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 1-Cyclopropylpropan-1-amine Hydrochloride: A Technical Guide to Investigating Potential Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activity of 1-Cyclopropylpropan-1-amine hydrochloride. As a novel chemical entity, direct biological data is scarce; therefore, this guide adopts a rational, evidence-based approach to postulate its therapeutic potential by drawing parallels with structurally related compounds. We will explore the underlying chemical principles, delve into the known pharmacology of the cyclopropylamine scaffold, and propose a comprehensive, tiered research program to systematically elucidate the biological function of this promising molecule.

The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

The this compound molecule is characterized by a primary amine attached to a cyclopropane ring, which is further substituted with a propyl group. The cyclopropyl group is a highly significant pharmacophore in modern drug discovery.[1][2] Its unique stereoelectronic properties, including the strained three-membered ring and enhanced π-character of its C-C bonds, confer several advantageous properties to drug candidates.[1][2] These include:

-

Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, which can enhance a drug's pharmacokinetic profile.[1][3]

-

Conformational Rigidity: The rigid nature of the ring system can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[3][4]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate properties like lipophilicity and pKa, potentially improving membrane permeability and reducing off-target effects.[1][2]

The primary amine group provides a key site for interaction with biological targets, often through hydrogen bonding or ionic interactions, and is a common feature in many centrally active agents.[4]

| Property | Value | Source |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | PubChem |

| Molecular Formula | C6H14ClN | PubChem |

| Molecular Weight | 135.64 g/mol | PubChem |

| SMILES | CCC(C1CC1)N.Cl | PubChem |

| CAS Number | 1217126-76-5 | [2] |

Postulated Biological Activities: Learning from Analogs

The cyclopropylamine scaffold is a cornerstone of several classes of bioactive molecules.[3][5] By examining the structure-activity relationships (SAR) of these established compounds, we can formulate strong hypotheses about the potential biological targets of this compound.

Monoamine Oxidase (MAO) Inhibition

The most prominent and well-documented activity of cyclopropylamines is the inhibition of monoamine oxidases (MAO-A and MAO-B).[6][7] These flavoenzymes are responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9]

-

Mechanism of Action: The archetypal cyclopropylamine-containing drug is tranylcypromine (trans-2-phenylcyclopropylamine), a potent, irreversible, and non-selective MAO inhibitor used clinically as an antidepressant.[8][10] The mechanism involves the enzyme oxidizing the amine, which leads to the opening of the strained cyclopropane ring. This generates a reactive intermediate that forms a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation.[9][11]

-

Hypothesis for this compound: Given the presence of the core cyclopropylamine pharmacophore, there is a high probability that this compound will exhibit inhibitory activity against MAO-A and/or MAO-B. The nature of the C1-substituent (a propyl group) will be a key determinant of its potency and selectivity. Research on other substituted cyclopropylamines has shown that even small changes to the substituents can significantly alter the inhibitory profile, with some derivatives showing marked selectivity for MAO-B.[6][11] MAO-B selective inhibitors are of high interest for the treatment of neurodegenerative disorders like Parkinson's disease.[12]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

More recently, the cyclopropylamine scaffold has been identified as a key element for inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation.[3][6] LSD1 is overexpressed in numerous cancers, and its inhibition can reactivate tumor suppressor genes, making it a promising target for oncology.[3][13]

-

Mechanism of Action: The inhibitory mechanism is analogous to that of MAO inhibition. The cyclopropylamine moiety of the inhibitor forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[13]

-

Hypothesis for this compound: It is plausible that this compound could also act as an inhibitor of LSD1. The development of dual MAO/LSD1 inhibitors or selective LSD1 inhibitors is an active area of research, and this compound could be a valuable probe or lead in this space.

Cytochrome P450 (CYP450) Interactions

It is critical to consider the potential for interactions with Cytochrome P450 enzymes, which are central to drug metabolism. The cyclopropylamine moiety is known to be a mechanism-based inhibitor of certain CYP450 isoforms.[11] Furthermore, CYP-mediated oxidation of some cyclopropylamines can lead to bioactivation, forming reactive ring-opened intermediates that can covalently bind to cellular macromolecules, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[14]

-

Implication for this compound: Early characterization of the compound's effect on major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) is essential from a drug development and safety perspective.

Proposed Experimental Workflow for Biological Characterization

A structured, tiered approach is recommended to efficiently and comprehensively investigate the biological activity of this compound.

Detailed Experimental Protocols

The following are foundational protocols for Tier 1 investigation. These should be considered as templates and optimized as necessary.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorescent Method)

This protocol describes a method to determine the inhibitory potential of the test compound against human recombinant MAO-A and MAO-B.

1. Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.

2. Materials:

-

Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich)

-

Test Compound: this compound, dissolved in DMSO to a stock of 10 mM.

-

Known Inhibitors: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B).

-

Substrate: p-Tyramine (non-selective) or other specific substrates.

-

Amplex Red reagent (Invitrogen)

-

Horseradish Peroxidase (HRP)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

3. Procedure:

-

Prepare Reagent Mix: Prepare a working solution of Amplex Red (e.g., 100 µM) and HRP (e.g., 2 U/mL) in Assay Buffer. Protect from light.

-

Prepare Compound Dilutions: Perform serial dilutions of the test compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a DMSO vehicle control and positive controls (known inhibitors).

-

Pre-incubation (for irreversible inhibition):

-

To each well, add 20 µL of the appropriate compound dilution or control.

-

Add 20 µL of diluted MAO-A or MAO-B enzyme solution.

-

Incubate for 30 minutes at 37°C. This allows time for potential irreversible inhibitors to bind.

-

-

Initiate Reaction:

-

Add 20 µL of the substrate solution (e.g., p-tyramine, final concentration 1 mM).

-

Add 40 µL of the Reagent Mix (Amplex Red/HRP).

-

-

Incubation and Measurement:

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using the microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol assesses the general cytotoxicity of the compound on a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

-

Cell Line: HepG2 or SH-SY5Y cells.

-

Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test Compound: this compound.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well clear, flat-bottom microplates.

-

Absorbance microplate reader (570 nm).

3. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium only) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (100% viability).

-

Plot the percent viability versus the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its inclusion of the cyclopropylamine scaffold, a privileged motif in medicinal chemistry. Based on robust structure-activity relationship data from analogous compounds, there is a strong scientific rationale to hypothesize that its primary biological activities will involve the inhibition of MAO and/or LSD1. The proposed experimental workflow provides a clear and logical path to systematically test these hypotheses, beginning with primary screening and progressing to detailed mechanistic and cellular studies. Early assessment of cytotoxicity and CYP450 interactions will be crucial for building a comprehensive profile of the compound. The results of these investigations will not only elucidate the fundamental pharmacology of this novel compound but also determine its potential for development as a therapeutic agent for neurological disorders or oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

1-Cyclopropylpropan-1-amine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopropylpropan-1-amine Hydrochloride

Abstract

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, renowned for conferring conformational rigidity and metabolic stability to bioactive molecules.[1][2] While this compound is a structurally simple derivative for which direct pharmacological data is sparse, its mechanism of action can be robustly postulated based on the well-characterized activities of its chemical class. This guide synthesizes the current understanding of cyclopropylamine pharmacology to propose that the primary mechanism of action for this compound is the irreversible, mechanism-based inhibition of monoamine oxidases (MAO). We further explore potential secondary targets, including monoamine transporters and receptors, and provide a comprehensive experimental framework for the empirical validation of these proposed mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and related compounds.

Introduction: The Cyclopropylamine Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the cyclopropylamine group stands out for its unique combination of structural and chemical properties. The three-membered ring imposes significant conformational constraints on the molecule, which can lock the pharmacophore into a bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is generally resistant to common metabolic pathways, such as cytochrome P450-mediated oxidation, which can enhance a drug's pharmacokinetic profile, including its half-life and bioavailability.[1]

This advantageous profile has led to the incorporation of the cyclopropylamine scaffold into a wide range of therapeutic agents, particularly those targeting enzymes and receptors within the central nervous system. The principal and most extensively studied targets for this chemical class include:

-

Monoamine Oxidase (MAO): Cyclopropylamines are classic irreversible inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] The archetypal drug in this class is tranylcypromine.[4][5]

-

Lysine-Specific Demethylase 1 (LSD1): This flavin-dependent enzyme, which is structurally related to MAO, is a key epigenetic regulator and a target in oncology. Many cyclopropylamine-based compounds are potent LSD1 inhibitors.[1][5]

-

Monoamine Transporters and Receptors: The structural resemblance of some cyclopropylamine derivatives to endogenous monoamines has prompted their investigation as ligands for dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET) and their respective G protein-coupled receptors.[6][7]

This guide aims to construct a detailed, evidence-based hypothesis for the mechanism of action of this compound. We will first delineate its most probable primary mechanism—irreversible MAO inhibition—and then consider potential secondary activities. Critically, we will provide detailed, field-proven experimental protocols required to systematically validate these hypotheses, ensuring a rigorous and comprehensive characterization of the compound's pharmacological profile.

Part 1: Postulated Core Mechanism of Action: Monoamine Oxidase Inhibition

Overview of Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters and dietary amines.[8] Their activity is fundamental to regulating neurotransmitter levels in the brain and periphery. Two distinct isoforms exist:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[8][9]

-

MAO-B: Preferentially metabolizes dopamine and phenylethylamine and is a key target in the treatment of Parkinson's disease and Alzheimer's disease.[8][10]

Inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters, which is the basis for the therapeutic effects of MAO inhibitors (MAOIs) in treating neurological and psychiatric disorders.[11]

The Cyclopropylamine Pharmacophore: A Mechanism-Based Inactivator

Cyclopropylamines are not simple competitive inhibitors; they are classified as mechanism-based inactivators, also known as "suicide inhibitors."[3][12] This means the enzyme itself processes the inhibitor, which is initially benign, into a reactive species that covalently and irreversibly binds to the enzyme, thereby inactivating it.

Detailed Molecular Mechanism of Inactivation

The inactivation of MAO by a cyclopropylamine proceeds through a multi-step process initiated by the enzyme's catalytic cycle. The high reactivity of the strained cyclopropane ring is central to this mechanism.[2][12]

-

Reversible Binding: The inhibitor first binds non-covalently to the MAO active site.

-

Single-Electron Transfer (SET): The amine nitrogen undergoes a one-electron oxidation by the enzyme's flavin adenine dinucleotide (FAD) cofactor, generating a nitrogen-centered radical cation.

-

Cyclopropane Ring Opening: The highly strained and now electronically unstable cyclopropyl ring undergoes rapid fragmentation, creating a reactive carbon-centered radical.

-

Covalent Adduct Formation: This reactive intermediate attacks the FAD cofactor (proposed to be at the N5 position), forming a stable, covalent bond.[12] This adduct permanently modifies the enzyme, rendering it catalytically inactive.[3]

This process is highly efficient, with only a small number of inhibitor molecules needed to inactivate one molecule of the enzyme.[13]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Serotonin receptors involved in antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Cyclopropylpropan-1-amine Hydrochloride in Organic Solvents

Introduction

In the landscape of modern drug development and organic synthesis, 1-Cyclopropylpropan-1-amine and its hydrochloride salt represent a class of compounds with significant potential. The cyclopropyl moiety is a valuable functional group, often introduced to modulate the metabolic stability, potency, and conformational rigidity of bioactive molecules. As drug candidates are frequently formulated as salts to enhance properties like stability and bioavailability, a thorough understanding of the solubility of their hydrochloride forms is paramount.[1][2]

This technical guide provides a comprehensive overview of the principles governing the solubility of 1-Cyclopropylpropan-1-amine hydrochloride in various organic solvents. It is designed for researchers, chemists, and formulation scientists, offering both theoretical insights and practical methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and experimental protocols necessary to perform such an analysis.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | PubChem |

| Molecular Formula | C₆H₁₄ClN | PubChem[3] |

| Molecular Weight | 135.64 g/mol | Moldb[4] |

| Structure | (Image of the chemical structure) | - |

| General Nature | Amine hydrochloride salt; ionic and polar | General Chemistry Principles[5][6][7] |

Part 1: Theoretical Principles of Solubility

The solubility of an amine salt like this compound is a function of the interplay between the solute's properties and the solvent's properties. The core principle is "like dissolves like," which, in chemical terms, relates to polarity and intermolecular forces.[8]

This compound is an ionic compound, existing as a protonated amine (an alkylammonium ion) and a chloride anion. This ionic nature makes it highly polar.[2] The solubility in any given solvent is determined by the solvent's ability to overcome the lattice energy of the salt crystal and solvate the individual ions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally effective at dissolving polar, ionic compounds. Solvents with high dielectric constants can better separate the ions and stabilize them in solution.

-

Hydrogen Bonding: The protonated amine has N-H bonds that can act as hydrogen bond donors. Solvents that are hydrogen bond acceptors (like alcohols) or donors can interact favorably with the salt, promoting dissolution.[6][9]

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are typically the best solvents for amine hydrochlorides. They are polar and can act as both hydrogen bond donors and acceptors, effectively solvating both the alkylammonium cation and the chloride anion.[10]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipoles but lack O-H or N-H bonds. While they can solvate the cation to some extent through dipole-ion interactions, they are less effective at solvating the chloride anion compared to protic solvents. Their solvating power for amine salts is generally moderate to low.[11]

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipoles and cannot form hydrogen bonds. They are unable to overcome the strong ionic attractions within the salt's crystal lattice, resulting in very low solubility.[5][6]

-

-

The Organic Moiety: The non-polar part of the molecule, the cyclopropylpropyl group, contributes hydrophobic character. While the molecule as a whole is dominated by its ionic nature, this organic portion will have a minor influence, especially when comparing solubility between different amine salts.[12]

The fundamental equilibrium governing the dissolution process can be visualized as follows:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 1-Cyclopropylpropan-1-amine | C6H13N | CID 3985879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1217126-76-5 | 3-Cyclopropylpropan-1-amine hydrochloride - Moldb [moldb.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. oit.edu [oit.edu]

An In-depth Technical Guide to Novel Derivatives of 1-Cyclopropylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained three-membered carbocycle, has captivated the attention of medicinal chemists for decades. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and Walsh orbitals that confer a degree of unsaturation, make it a fascinating bioisostere for various functional groups. The incorporation of a cyclopropyl ring into a drug candidate can profoundly influence its pharmacological profile, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable conformational rigidity.[1][2] This guide focuses on the synthesis and potential applications of novel derivatives of 1-Cyclopropylpropan-1-amine hydrochloride, a key building block that combines the advantageous features of the cyclopropyl group with a reactive primary amine, offering a versatile platform for the development of new chemical entities.

The Core Structure: Understanding 1-Cyclopropylpropan-1-amine

1-Cyclopropylpropan-1-amine is a primary aliphatic amine characterized by a cyclopropane ring attached to the carbon atom bearing the amino group. This structural arrangement imparts a unique combination of steric and electronic properties. The amine group serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents.[1][2]

Physicochemical Properties of the Parent Amine

| Property | Value | Source |

| Molecular Formula | C6H13N | PubChem CID 3985879[3] |

| Molecular Weight | 99.17 g/mol | PubChem CID 3985879[3] |

| IUPAC Name | 1-cyclopropylpropan-1-amine | PubChem CID 3985879[3] |

| CAS Number | 219736-10-4 | PubChem CID 3985879[3] |

The hydrochloride salt form is typically used to improve the compound's stability and handling properties.

Strategic Pathways to Novel Derivatives: A Synthetic Overview

The primary amine functionality of this compound is the gateway to a multitude of novel derivatives. Standard organic transformations can be employed to generate libraries of compounds for biological screening. The following sections detail key synthetic strategies with an emphasis on the rationale behind the chosen methodologies.

Synthesis of the Parent Amine: Foundational Methodologies

A scalable and efficient synthesis of the parent amine is paramount for any drug discovery program. Reductive amination of the corresponding ketone is a widely employed and robust method.

Workflow for the Synthesis of 1-Cyclopropylpropan-1-amine:

Caption: Reductive amination of 1-cyclopropylpropan-1-one.

A detailed protocol for a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, provides a valuable template for this synthesis, involving the formation of an intermediate carbamate followed by deprotection.[4]

N-Acyl and N-Sulfonyl Derivatives: Modulating Polarity and H-Bonding

Acylation and sulfonylation of the primary amine are fundamental transformations for creating derivatives with altered polarity, hydrogen bonding capabilities, and steric profiles. These modifications can significantly impact a compound's solubility, membrane permeability, and target engagement.

General Synthetic Scheme:

References

An In-depth Technical Guide on the Thermodynamic Stability of 1-Cyclopropylpropan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrochloride salt of 1-Cyclopropylpropan-1-amine is a critical moiety in the development of novel therapeutics. Understanding its thermodynamic stability is paramount for ensuring drug substance and product quality, safety, and efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of this compound. We will delve into potential degradation pathways, robust analytical techniques for stability assessment, and the design of scientifically sound stability studies. This document is intended to serve as a practical resource for scientists and researchers involved in the pharmaceutical development of candidates containing the 1-Cyclopropylpropan-1-amine HCl salt.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role. Among these, thermodynamic stability is a cornerstone of a successful formulation. It dictates the shelf-life, storage conditions, and ultimately, the safety and efficacy of the final drug product. For amine hydrochlorides like 1-Cyclopropylpropan-1-amine HCl, a thorough understanding of their stability profile is not just a regulatory requirement but a fundamental aspect of quality by design (QbD).

The selection of a salt form for a drug is a critical decision in pharmaceutical development.[1][2] Hydrochloride salts are frequently chosen to enhance the solubility and bioavailability of weakly basic parent compounds.[1] However, this salt formation also introduces new potential stability challenges that must be rigorously evaluated.[2] This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the thermodynamic stability of 1-Cyclopropylpropan-1-amine HCl.

Physicochemical Properties of 1-Cyclopropylpropan-1-amine HCl

A foundational understanding of the physicochemical properties of 1-Cyclopropylpropan-1-amine HCl is essential for designing and interpreting stability studies.

| Property | Value/Information | Significance for Stability |

| Molecular Formula | C6H14ClN | Defines the elemental composition. |

| Molecular Weight | 135.64 g/mol | Important for stoichiometric calculations. |

| Appearance | Expected to be a crystalline solid | The solid-state form can significantly impact stability.[3] |

| pKa | (Predicted) ~10-11 | The basicity of the amine influences salt formation and dissociation. |

| Solubility | Expected to be water-soluble | Higher solubility can sometimes increase susceptibility to solution-state degradation. |

Note: Some values are predicted based on the chemical structure and general properties of similar amine hydrochlorides.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[5][6] For 1-Cyclopropylpropan-1-amine HCl, the following degradation pathways should be investigated:

Hydrolysis

Hydrolytic degradation is a common pathway for many pharmaceuticals. For 1-Cyclopropylpropan-1-amine HCl, hydrolysis could potentially occur, although the C-N bond is generally stable. The cyclopropyl group's strain might influence reactivity under harsh acidic or basic conditions. It has been observed that cyclopropyl amine moieties can undergo hydrolytic degradation under high pH conditions.[7]

Oxidation

Amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[4][5] The presence of a secondary amine in the parent compound makes this a key degradation pathway to investigate.

Thermal Degradation

Exposure to elevated temperatures can induce degradation. The stability of the molecule at various temperatures should be assessed to determine appropriate manufacturing and storage conditions. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for this purpose.[2][3]

Photodegradation

Exposure to light, particularly UV radiation, can cause photolytic degradation. Photostability studies are a regulatory requirement and are essential for determining appropriate packaging.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive assessment of thermodynamic stability.

Forced Degradation Studies: A Practical Workflow

Forced degradation studies are the cornerstone of stability assessment.[5][8] A typical workflow is as follows:

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols:

-

Acid Stress: Refluxing the drug in 0.1N HCl at 60°C for 30 minutes is a common starting point.[4] If no degradation is observed, more strenuous conditions (e.g., higher acid concentration, longer duration) may be necessary.[8]

-

Base Stress: Similar to acid stress, refluxing in 0.1N NaOH at 60°C for 30 minutes is a standard condition.[4]

-

Oxidative Stress: Treatment with 1-3% hydrogen peroxide at room temperature for a specified period is a widely used method.[4]

-

Thermal Stress: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photolytic Stress: The drug substance is exposed to a combination of visible and UV light as per ICH Q1B guidelines.

Thermal Analysis

Thermal analysis techniques provide valuable information about the solid-state properties and thermal stability of the compound.[3]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.[1][9] These parameters are critical for understanding the physical stability of the salt.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose.

Isothermal Microcalorimetry

Isothermal microcalorimetry is a highly sensitive technique that can detect very small heat changes associated with chemical and physical instabilities in the solid state. It can provide early indications of potential stability issues that may not be apparent in shorter-term studies.

Solution Calorimetry

Solution calorimetry measures the heat of solution when a solid dissolves in a solvent.[10] This technique is particularly useful for quantifying the energy differences between different polymorphic forms or between the crystalline and amorphous states, which can have significant implications for stability and bioavailability.[10]

Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the parent drug from all its degradation products.[4]

Key attributes of a stability-indicating method:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Reporting

The data generated from stability studies must be carefully analyzed and interpreted to establish a comprehensive stability profile for 1-Cyclopropylpropan-1-amine HCl.

Data Presentation:

Quantitative data from stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |

| 0.1 N HCl, 60°C, 24h | |||

| 0.1 N NaOH, 60°C, 24h | |||

| 3% H2O2, RT, 24h | |||

| Heat, 80°C, 48h | |||

| Photolytic (ICH Q1B) |

Table 2: Thermal Analysis Data

| Technique | Parameter | Result |

| DSC | Onset of Melting | |

| DSC | Peak Melting Point | |

| DSC | Enthalpy of Fusion | |

| TGA | Onset of Decomposition |

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of 1-Cyclopropylpropan-1-amine HCl is a non-negotiable aspect of its development as a pharmaceutical ingredient. The methodologies outlined in this guide, from forced degradation studies to sophisticated thermal analysis, provide a robust framework for a comprehensive stability assessment. The insights gained from these studies will inform critical decisions regarding formulation development, packaging, storage conditions, and shelf-life determination, ultimately ensuring the delivery of a safe and effective medication to patients.

Future work should focus on the detailed structural elucidation of any identified degradation products using advanced analytical techniques such as LC-MS/MS and NMR. Furthermore, long-term and accelerated stability studies under ICH-prescribed conditions will be necessary to confirm the real-world stability of the drug substance and the final drug product.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. akjournals.com [akjournals.com]

- 4. ijrpp.com [ijrpp.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Multi-Stage Computational Workflow for Characterizing Small Molecule-Target Interactions: The Case of 1-Cyclopropylpropan-1-amine hydrochloride

Abstract This technical guide presents a comprehensive, field-proven in silico workflow for the characterization of interactions between a novel small molecule, 1-Cyclopropylpropan-1-amine hydrochloride, and a putative protein target. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide the underlying scientific rationale for each stage of the process. We will navigate the complete computational pipeline, beginning with target and ligand preparation, proceeding through molecular docking to predict binding modes, assessing the dynamic stability of the resulting complex with molecular dynamics (MD) simulations, and culminating in a quantitative estimation of binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. The protocols described herein are designed to be self-validating and are grounded in authoritative methodologies to ensure scientific rigor and reproducibility.

Section 1: Foundational Strategy - The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates. In silico methods, which utilize computer simulations to model biological and chemical systems, have become indispensable for mitigating these challenges.[1][2] By predicting molecular interactions, ADME properties, and potential toxicities, computational approaches can de-risk projects, prioritize experimental resources, and accelerate the entire drug discovery pipeline.[2]

This guide uses this compound as a case study to illustrate a robust computational workflow. This molecule, while structurally simple, provides a practical scaffold to demonstrate the principles of modern molecular modeling.

Table 1: Physicochemical Properties of 1-Cyclopropylpropan-1-amine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-cyclopropylpropan-1-amine | PubChem[3] |

| Molecular Formula | C₆H₁₃N | PubChem[3] |

| Molecular Weight | 99.17 g/mol | PubChem[3] |

| SMILES | CCC(C1CC1)N | PubChem[3] |

| InChIKey | OXXSMQHKMPTBAR-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area | 26 Ų | PubChem[3] |

The primary objective of this guide is to establish a multi-stage, validated workflow that any research team can adapt to investigate a small molecule of interest against a chosen protein target. For the purposes of this guide, we will proceed with a hypothetical yet common scenario where a researcher aims to evaluate this compound against a specific human kinase, a prevalent class of drug targets.

Section 2: Stage 1 - Receptor Preparation: From Public Data to a Simulation-Ready Structure

The foundation of any structure-based drug design project is a high-quality, meticulously prepared model of the biological target. The Worldwide Protein Data Bank (wwPDB) serves as the global repository for 3D structural data of macromolecules and is the starting point for our investigation.[4][5]

The causality behind receptor preparation is critical: raw PDB structures are experimental snapshots, not simulation-ready models. They often contain non-essential water molecules, co-factors from crystallization, and may lack hydrogen atoms, which are essential for defining the correct hydrogen-bonding networks and ionization states. Failure to properly prepare the receptor is a primary source of error in subsequent calculations.

Protocol 2.1: Acquiring and Preparing the Receptor Structure

-

Identify and Download the Target Structure:

-

Access a wwPDB member repository, such as RCSB PDB.[6]

-

Search for the target of interest (e.g., "human BRAF kinase"). Select an entry with good resolution (<2.5 Å), and preferably, one co-crystallized with a ligand in the active site of interest. This bound ligand helps validate the location of the binding pocket.

-

Download the structure in PDB format.

-

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential components. This includes water molecules, crystallization aids (e.g., glycerol), and any co-crystallized ligands. The goal is to isolate the protein chain(s) that form the binding site.[7]

-

-

Protonate the Structure and Assign Charges:

-

Use a dedicated tool (e.g., Schrodinger's Protein Preparation Wizard, AutoDockTools) to add hydrogen atoms. This step is crucial as it defines the protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4).

-

Assign atomic charges according to a chosen force field (e.g., AMBER, CHARMM). This step is often integrated with the protonation process.

-

-

Repair Missing Residues or Atoms (If Necessary):

-

Check for gaps in the protein structure (missing side chains or backbone atoms). Tools like AutoDockTools can identify these.[7] If significant portions are missing, homology modeling may be required, though this is beyond the scope of this protocol.

-

-

Save the Cleaned, Protonated Receptor:

-

Save the final, prepared protein structure as a new PDB file. This file is now the simulation-ready receptor.

-

Section 3: Stage 2 - Ligand Preparation: Defining the Interrogator

Just as the receptor requires careful preparation, the small molecule must be converted from a 2D representation into an accurate, energetically favorable 3D structure with appropriate atomic properties.

Protocol 3.1: Generating and Parameterizing a 3D Ligand Structure

-

Obtain Ligand Representation:

-

Start with a known representation of 1-Cyclopropylpropan-1-amine, such as its SMILES string (CCC(C1CC1)N) from a database like PubChem.[3]

-

-

Generate a 3D Conformer:

-

Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.[7] This initial 3D model is often geometrically imperfect.

-

-

Perform Energy Minimization:

-

Subject the 3D structure to energy minimization using a suitable force field. The General Amber Force Field (GAFF) is commonly used for drug-like small molecules. This process optimizes the bond lengths, angles, and dihedrals to find a low-energy conformation.

-

-

Assign Partial Charges:

-

Calculate and assign partial atomic charges. For GAFF, the AM1-BCC charge model is a standard and robust choice. Accurate charges are paramount for correctly modeling electrostatic interactions, which are often dominant in protein-ligand binding.

-

-

Save in a Simulation-Compatible Format:

-

Save the final, parameterized ligand structure in a format like .mol2 or .pdbqt, which stores both the 3D coordinates and the assigned atomic charges.[7]

-

Section 4: Stage 3 - Predicting the Binding Hypothesis with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It explores the conformational space of the ligand within the receptor's active site, evaluating potential poses using a scoring function that estimates binding affinity.

The choice to use docking at this stage is causal: it is a computationally inexpensive method to generate plausible binding hypotheses.[9] It rapidly filters through many possibilities to identify a few high-quality poses that can then be subjected to more rigorous, and computationally expensive, analysis.

Caption: Workflow for the Molecular Docking stage.

Protocol 4.1: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Convert the prepared receptor (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDockTools. This format includes the necessary atomic charge and type information required by Vina.[10]

-

-

Define the Search Space (Grid Box):

-

Identify the binding site on the receptor. If a ligand was present in the original crystal structure, the grid box can be centered on its location.

-

Define the dimensions (x, y, z) of the grid box to encompass the entire binding cavity. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to waste computational effort on irrelevant regions.

-

-

Configure and Run AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

-

Execute the Vina command from the terminal.[10] Vina will perform multiple independent runs using a genetic algorithm to explore ligand conformations.[7]

-

-

Analyze the Results:

-

Vina outputs a file containing several predicted binding modes, ranked by their calculated binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and protein residues. The pose that is most energetically favorable and makes the most chemical sense is selected for further analysis.

-

Table 2: Representative Molecular Docking Results

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.2 | 0.00 | GLU-121, LYS-45, PHE-210 |

| 2 | -7.9 | 1.35 | GLU-121, TYR-208, PHE-210 |

| 3 | -7.5 | 2.04 | LYS-45, ILE-68, VAL-75 |

Section 5: Stage 4 - Assessing Dynamic Stability with Molecular Dynamics (MD)

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation is a powerful technique that calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.[11] This allows us to assess the stability of the docked protein-ligand complex in a simulated physiological environment (including explicit water and ions) and to observe how the interactions evolve over time.

The rationale for this step is to validate the docking pose. An unstable complex in an MD simulation is likely not a viable binding mode, regardless of its docking score.

Caption: Workflow for Molecular Dynamics (MD) Simulation.

Protocol 5.1: GROMACS Workflow for MD Simulation

This protocol provides a high-level overview of the steps involved using the GROMACS simulation package, a widely-used, open-source engine.[12][13]

-

System Preparation:

-

Combine the PDB files of the prepared receptor and the selected ligand pose into a single complex file.

-

Use the gmx pdb2gmx tool to generate a GROMACS topology for the protein, selecting a suitable force field (e.g., AMBER99SB-ILDN).

-

Generate a topology for the ligand using a tool like acpype, which converts AMBER-formatted parameters into a GROMACS-compatible format.

-

Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate.[14]

-